molecular formula C14H20O3S B14594529 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one CAS No. 61239-73-4

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one

Cat. No.: B14594529
CAS No.: 61239-73-4
M. Wt: 268.37 g/mol
InChI Key: RKSRXZBQVNIWLH-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexanone chain with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group back to a thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thioether derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl ring and hexanone chain contribute to the compound’s overall stability and binding affinity to target sites.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one is unique due to the combination of a methanesulfinyl group, a phenyl ring, and a hexanone chain with a methoxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61239-73-4

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

6-methoxy-1-(4-methylsulfinylphenyl)hexan-1-one

InChI

InChI=1S/C14H20O3S/c1-17-11-5-3-4-6-14(15)12-7-9-13(10-8-12)18(2)16/h7-10H,3-6,11H2,1-2H3

InChI Key

RKSRXZBQVNIWLH-UHFFFAOYSA-N

Canonical SMILES

COCCCCCC(=O)C1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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